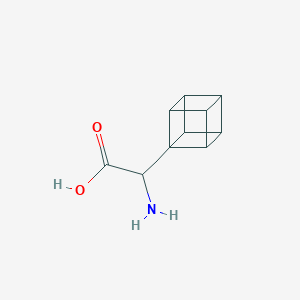
2-Amino-2-(cuban-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(cuban-1-yl)acetic acid is a unique organic compound characterized by the presence of a cubane structure, which is a highly strained, cubic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cuban-1-yl)acetic acid typically involves the introduction of an amino group and a carboxylic acid group to the cubane structure. One common method involves the reaction of cubane-1-carboxylic acid with ammonia under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(cuban-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(cuban-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique cubane structure.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Amino-2-(cuban-1-yl)acetic acid exerts its effects is not fully understood. its unique structure allows it to interact with various molecular targets and pathways. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound towards different biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(adamantan-1-yl)acetic acid: Similar in structure but with an adamantane core instead of cubane.
2-Amino-2-(norbornan-1-yl)acetic acid: Features a norbornane structure, offering different steric and electronic properties.
Uniqueness
2-Amino-2-(cuban-1-yl)acetic acid is unique due to its cubane structure, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of molecular geometry on chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-amino-2-cuban-1-ylacetic acid |
InChI |
InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13) |
InChI-Schlüssel |
JYOMHTWNXWROEP-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C4C1C5C2C3C45C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


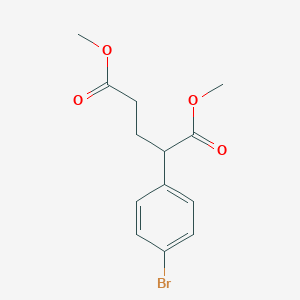
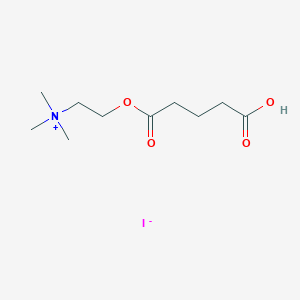




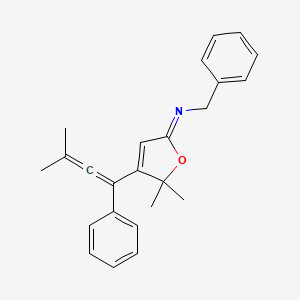
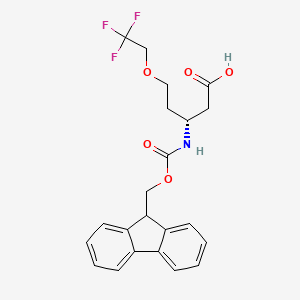

![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
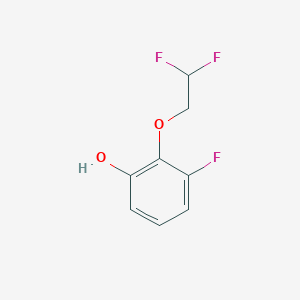
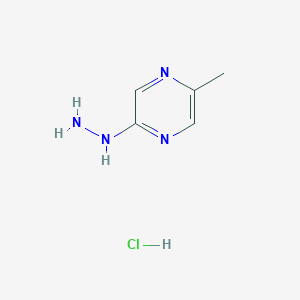
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
